molecular formula C9H5BrN2O2 B11864159 2-Bromo-5-nitroquinoline

2-Bromo-5-nitroquinoline

Cat. No.: B11864159
M. Wt: 253.05 g/mol
InChI Key: YFVCXIDIGRXKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry. The compound has a molecular formula of C9H5BrN2O2 and is characterized by a bromine atom at the second position and a nitro group at the fifth position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-nitroquinoline typically involves the bromination and nitration of quinoline derivativesThis can be achieved using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-nitroquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted quinoline derivatives.

    Reduction: Formation of 2-Bromo-5-aminoquinoline.

    Oxidation: Formation of quinoline N-oxides.

Scientific Research Applications

2-Bromo-5-nitroquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitroquinoline
  • 2-Fluoro-5-nitroquinoline
  • 2-Iodo-5-nitroquinoline

Uniqueness

2-Bromo-5-nitroquinoline is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C9H5BrN2O2

Molecular Weight

253.05 g/mol

IUPAC Name

2-bromo-5-nitroquinoline

InChI

InChI=1S/C9H5BrN2O2/c10-9-5-4-6-7(11-9)2-1-3-8(6)12(13)14/h1-5H

InChI Key

YFVCXIDIGRXKJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)Br)C(=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.